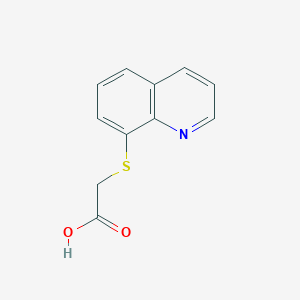

(Quinolin-8-ylthio)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-8-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBABHVKOSPWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)SCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Quinolin 8 Ylthio Acetic Acid

De Novo Synthesis Approaches for (Quinolin-8-ylthio)acetic Acid

The creation of this compound from basic starting materials primarily relies on forming a key thioether bond.

Nucleophilic Displacement Strategies for Thioether Linkage Formation

The most common way to create the thioether bond in this compound is through a nucleophilic substitution reaction. This usually involves reacting a quinoline (B57606) compound that has a leaving group at the 8th position with a sulfur-containing nucleophile. For example, 8-hydroxyquinoline (B1678124) can be reacted with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. arkat-usa.org The base helps to remove a proton, making the sulfur atom a better nucleophile, which can then attack the carbon atom attached to the leaving group.

Another approach involves using a quinoline-thiol and reacting it with a haloacetic acid derivative. For instance, 6-chloroquinoline-4-thiol (B15199337) can be reacted with chloroacetic acid in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. Heating the mixture helps the reaction to go to completion.

Similarly, the synthesis of related compounds, such as [(3-formylquinolin-2-yl)thio]acetic acid, has been achieved by reacting 2-chloro-3-formylquinolines with thioglycolic acid. researchgate.net

Optimization of Precursor Chemistry and Reaction Conditions

The efficiency of these syntheses can be improved by carefully choosing the starting materials and reaction conditions. For instance, in the synthesis of (quinolin-2-ylsulfanyl)-acetic acid, controlling the temperature between 60-80°C is important to get a good yield while minimizing unwanted side reactions. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can help to dissolve the reactants and speed up the reaction.

Derivatization and Functionalization Reactions of this compound

Once this compound is formed, it can be chemically modified in various ways to create new molecules with potentially different properties.

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the thioether group is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to convert the thioether into a sulfoxide (B87167) or a sulfone. evitachem.com This transformation can significantly alter the electronic and steric properties of the molecule, which can in turn affect its biological activity.

Reductive Modifications of the Quinoline Nucleus

The quinoline ring system itself can be chemically reduced. Under specific conditions, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, the quinoline ring can be converted to a dihydroquinoline derivative. This change from an aromatic to a partially saturated ring system dramatically alters the shape and electronic nature of the molecule.

Investigations into Substituent Effects on the Quinoline Ring System

The properties and reactivity of this compound can be fine-tuned by adding different chemical groups (substituents) to the quinoline ring.

For example, studies on derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have shown that the presence of alkoxy groups at the 6th position of the quinoline ring can reduce the toxicity of the compound. grafiati.commedicine.dp.uamedicine.dp.ua In contrast, compounds without these substituents tend to be more toxic. grafiati.commedicine.dp.uamedicine.dp.ua The position of the substituent also matters; the presence of a methyl group at the 2nd position of the quinoline ring has been found to decrease the activity of these compounds in some biological assays. medicine.dp.uadntb.gov.ua

Furthermore, the introduction of a chloro group at the 7-position of the quinoline ring has been shown to result in sub-micromolar activity in certain biological tests. grafiati.com These findings highlight how modifying the quinoline ring can be a powerful tool for tuning the properties of the final compound.

Synthesis of Acyl Hydrazide Derivatives

The conversion of this compound to its corresponding acyl hydrazide, 2-((Quinolin-8-yl)thio)acetohydrazide, is a critical transformation for creating new derivatives, particularly for pharmaceutical and materials science research. This process is typically not achieved in a single step but via the formation of an activated intermediate, most commonly an ester.

The general and most widely employed method involves a two-step sequence. mdpi.commdpi.com First, this compound is converted to its methyl or ethyl ester. This esterification is often accomplished by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as sulfuric acid. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), usually in a solvent like ethanol, under reflux conditions. mdpi.com The nucleophilic acyl substitution reaction proceeds as the hydrazine displaces the alkoxy group of the ester to form the stable acyl hydrazide. This method is well-established for producing a variety of hydrazides from their parent carboxylic acids or esters. mdpi.commdpi.comhygeiajournal.com

Analogous procedures have been successfully applied to closely related quinoline compounds. For instance, various 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones are synthesized from the corresponding acid hydrazide, which itself is prepared via an ester intermediate. hygeiajournal.com Similarly, the synthesis of hydrazides from (quinolin-8-yloxy)acetic acid, the oxygen analog of the title compound, follows this exact esterification-hydrazinolysis pathway. researchgate.net

Table 1: Synthesis of 2-((Quinolin-8-yl)thio)acetohydrazide

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Methanol (or Ethanol), cat. H₂SO₄ | Methyl (or Ethyl) (quinolin-8-ylthio)acetate | Activation of the carboxylic acid |

| 2 | Methyl (or Ethyl) (quinolin-8-ylthio)acetate | Hydrazine hydrate (H₂NNH₂·H₂O), Ethanol | 2-((Quinolin-8-yl)thio)acetohydrazide | Formation of the acyl hydrazide |

Advanced Synthetic Techniques and Scalability Investigations

Modern chemical synthesis emphasizes efficiency, cost-effectiveness, and environmental sustainability. For this compound and its parent quinoline structure, research has focused on developing one-pot reactions, exploring metal-free catalysis, and addressing the challenges of industrial-scale production.

Development of One-Pot Reaction Strategies

One notable approach is an improved process for synthesizing the quinoline core via the reaction of anilines with methyl vinyl ketone. google.comgoogle.com This method utilizes a dual catalyst system in a one-pot setup, employing ferric chloride on silica (B1680970) ('silferc') followed by anhydrous zinc chloride. google.comgoogle.com This strategy avoids the use of volatile organic solvents and provides higher yields (55-65%) compared to some conventional methods. google.comgoogle.com Other one-pot syntheses of quinolines have been developed using various catalysts and starting materials, highlighting the versatility of this approach. mdpi.com For example, a three-component reaction of anilines, alkynes, and paraformaldehyde can yield substituted quinolines, demonstrating the power of MCRs in rapidly building molecular complexity. rsc.org

Table 2: Examples of One-Pot Strategies in Quinoline Synthesis

| Reaction Type | Key Reagents | Catalyst/Conditions | Advantage |

|---|---|---|---|

| Modified Skraup Reaction | Aniline, Methyl vinyl ketone | 'silferc' (FeCl₃/Silica), ZnCl₂ in Acetic Acid | High yield, avoids volatile organic solvents, economical. google.comgoogle.com |

| Povarov-type Reaction | Anilines, Alkynes, Paraformaldehyde | Camphor sulphonic acid (CSA), Microwave | Metal-free, rapid synthesis. rsc.org |

| Friedländer Annulation | 2-Aminoaryl ketones, α-Methylene carbonyls | Nafion NR50, Microwave | Reusable solid acid catalyst, green conditions. mdpi.com |

Exploration of Metal-Free Catalysis in Related Quinoline Thioether Synthesis

The move towards "green chemistry" has spurred the development of metal-free catalytic systems to reduce environmental impact and avoid contamination of products with residual heavy metals. mdpi.com This is particularly relevant for compounds intended for biological applications.

For the synthesis of the quinoline ring itself, several metal-free methods have been established. These include the use of Brønsted acids like chitosan-SO₃H, ionic liquids such as [bmim]HSO₄, or microwave irradiation in the absence of any metal catalyst. mdpi.com In some cases, dimethyl sulfoxide (DMSO) can serve as both a solvent and a metal-free oxidant to facilitate the final aromatization step. mdpi.commdpi.com

Specifically for the formation of the thioether linkage, metal-free methods are also emerging. A notable example is the thiolation of quinoline N-oxides using thiophenols in water. researchgate.net This reaction is promoted by p-toluenesulfonyl chloride (TsCl) and proceeds without any metal catalyst, offering a green and efficient route to 2-thiolated quinolines. researchgate.net While this applies to a different position on the quinoline ring, it demonstrates the principle and potential for developing metal-free C-S bond-forming reactions applicable to the synthesis of this compound.

Table 3: Selected Metal-Free Catalytic Methods in Quinoline Chemistry

| Transformation | Method/Catalyst | Substrates | Key Feature |

|---|---|---|---|

| Quinoline Ring Synthesis | Friedländer Annulation with Chitosan-SO₃H | 2-Aminoarylketones, Carbonyl compounds | Reusable solid acid catalyst. mdpi.com |

| Quinoline Ring Synthesis | DMSO-mediated cycloisomerization | Functionalized anilines | DMSO acts as a metal-free oxidant. mdpi.com |

| C2-Thiolation | TsCl-promoted reaction in water | Quinoline N-oxides, Thiophenols | Avoids metal catalysts and organic solvents. researchgate.net |

Industrial-Scale Synthesis Considerations for Quinoline-Acetic Acid Derivatives

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. For quinoline-acetic acid derivatives, several factors are paramount.

Cost and Availability of Reagents : The economic viability of the synthesis depends on inexpensive and readily available starting materials.

Catalyst Selection : The use of expensive transition metal catalysts is often discouraged at an industrial scale. google.com Processes using cheaper catalysts like ferric chloride and zinc chloride, or reusable solid acid catalysts like Nafion NR50, are more attractive. google.commdpi.com

Reaction Conditions : Harsh reaction conditions, such as the use of concentrated sulfuric acid, are hazardous and difficult to handle on a large scale. google.com Milder conditions, such as using acetic acid as a solvent or employing microwave-assisted synthesis, can improve safety and efficiency. google.comresearchgate.net

Purification Methods : Purification by column chromatography is generally not economical for large-scale production. google.com Therefore, processes must be designed to yield a product that can be purified by simple crystallization or filtration.

Process Efficiency : One-pot and multicomponent reactions are highly desirable as they reduce the number of unit operations, minimize waste, and shorten production timelines. google.com The feasibility of scaling up these reactions has been demonstrated, with some quinoline syntheses being performed on a multi-hundred-gram scale. acs.org

Table 4: Key Considerations for Industrial Synthesis of Quinoline Derivatives

| Consideration | Laboratory Method | Preferred Industrial Alternative | Rationale |

|---|---|---|---|

| Catalysis | Palladium or other precious metals | 'silferc' (FeCl₃/Silica), ZnCl₂, Solid acids (Nafion) | Lower cost, reduced toxicity, reusability. google.commdpi.com |

| Reaction Conditions | Concentrated H₂SO₄, high temperatures | Acetic acid solvent, microwave irradiation | Increased safety, better energy efficiency. google.comresearchgate.net |

| Purification | Column chromatography | Crystallization, filtration | Cost-effectiveness, scalability. google.com |

| Process Design | Multi-step synthesis with isolation | One-pot, multicomponent reactions | Reduced waste, shorter production time, higher throughput. google.comrsc.org |

Spectroscopic Characterization and Computational Structural Elucidation of Quinolin 8 Ylthio Acetic Acid

Experimental Spectroscopic Characterization Methodologies

A thorough experimental characterization of (Quinolin-8-ylthio)acetic acid would be essential to confirm its molecular structure and understand its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Assignments

¹H and ¹³C NMR spectroscopy would be crucial for elucidating the precise connectivity of atoms in the this compound molecule. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the methylene (B1212753) protons of the acetic acid moiety, and the acidic proton. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom, including those in the quinoline core, the thioether linkage, and the carboxyl group.

Mass Spectrometric Analysis for Molecular Formula Validation

To confirm the elemental composition and molecular weight of this compound, mass spectrometry would be employed. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₁H₉NO₂S.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would offer the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. Furthermore, it would reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the supramolecular architecture.

Quantum Chemical Modeling of this compound Molecular Structure

Computational chemistry provides a powerful avenue for understanding the intrinsic properties of a molecule, complementing experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) calculations would be the method of choice for theoretical investigations. Geometry optimization would be performed to find the lowest energy structure (or structures, in the case of multiple stable conformers) of this compound in the gas phase. A conformational analysis would be necessary to explore the rotational freedom around the C-S and S-C bonds, identifying the most stable spatial arrangements of the acetic acid group relative to the quinoline ring. Such studies would provide insights into the molecule's flexibility and preferred shapes.

Force Field Calculations and Scaled Quantum Mechanical Force Field (SQMFF) Methodologies for Vibrational Properties

Force field calculations are a cornerstone of computational chemistry, used to estimate the potential energy of a molecular system. acs.org These methods model a molecule as a collection of atoms held together by spring-like bonds, describing the energy as a function of bond lengths, angles, and torsional angles. acs.org For a molecule like this compound, a force field would define the energy cost associated with stretching the C-S bond, bending the S-CH₂-COOH angle, or rotating around the quinoline-sulfur bond.

To enhance the accuracy of vibrational frequency predictions obtained from quantum chemical calculations, the Scaled Quantum Mechanical Force Field (SQMFF) methodology is often employed. scirp.orgscirp.org This method involves calculating harmonic vibrational frequencies using a quantum mechanical approach like Density Functional Theory (DFT) and then systematically scaling these frequencies with a set of transferable scale factors. scirp.org This scaling corrects for known systematic errors in the theoretical calculations, such as the neglect of anharmonicity and the use of finite basis sets. scirp.org

For this compound, an SQMFF analysis would provide a highly accurate prediction of its infrared and Raman spectra. By combining DFT calculations with this scaling methodology, each vibrational mode—such as the quinoline ring deformations, C-H stretches, C=O stretching of the carboxylic acid group, and the characteristic C-S stretching frequency—could be precisely assigned to experimental spectral bands. scirp.orgscirp.org This detailed assignment is crucial for confirming the molecular structure and understanding its dynamic properties.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. rsc.orgnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, typically color-coded to indicate different charge regions. Red areas signify negative potential, corresponding to regions rich in electrons (electrophilic attack sites), while blue areas indicate positive potential, associated with electron-poor regions (nucleophilic attack sites). nih.govrsc.org

An MEP analysis of this compound would reveal key features about its reactivity. It would be expected to show a region of high negative potential (red) around the carboxylic acid's oxygen atoms and the nitrogen atom of the quinoline ring, identifying them as likely sites for interaction with electrophiles or for forming hydrogen bonds. rsc.orgnih.gov Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature and susceptibility to nucleophilic attack. nih.gov Such an analysis provides crucial insights into how the molecule would interact with biological receptors or other chemical species. rsc.org

Electronic Structure and Bonding Properties Investigations

Frontier Molecular Orbital (FMO) Theory: Elucidation of HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the structure and reactivity of molecules. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.orglp.edu.ua A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. lp.edu.uarsc.org

For this compound, a theoretical calculation of the HOMO and LUMO orbitals would reveal the distribution of electron density for these key orbitals. It is anticipated that the HOMO would be primarily located on the electron-rich quinoline ring and the sulfur atom, while the LUMO might be distributed across the aromatic system and the carboxylic acid group. The calculated Egap would provide a quantitative measure of the molecule's electronic stability and susceptibility to electronic transitions. scirp.orgvulcanchem.com This information is vital for predicting its behavior in chemical reactions and understanding its optical and electronic properties. vulcanchem.comsemanticscholar.org

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization Effects

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. humanjournals.com A key feature of NBO analysis is its ability to quantify electronic delocalization effects through second-order perturbation theory. acs.org It calculates the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO, which represents charge transfer and hyperconjugative interactions. humanjournals.comacs.org

Bader's Quantum Theory of Atoms In Molecules (AIM) for Electron Density Topology

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density (ρ(r)) to define atoms and the chemical bonds between them. researchgate.net This theory analyzes the topology of the electron density, identifying critical points where the gradient of the density is zero. researchgate.net A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond.

The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide profound insight into the nature of the chemical bond. scirp.org For instance, a high value of ρ(r) and a negative Laplacian are characteristic of covalent bonds (shared interactions), while low ρ(r) and positive ∇²ρ(r) values are typical of closed-shell interactions like ionic bonds or van der Waals forces. scirp.org

A hypothetical AIM analysis on this compound would characterize every bond in the molecule. It would quantify the covalent character of the C-C and C-H bonds within the quinoline ring, the C-S bond, and the bonds of the acetic acid group. Furthermore, it could identify and characterize weaker intramolecular interactions, such as potential hydrogen bonds, by locating the corresponding bond paths and critical points. scirp.orgscirp.org This provides a detailed and unambiguous description of the bonding within the molecule based on the physical observable of electron density.

Reaction Mechanism Studies and Reactivity Profiling of Quinolin 8 Ylthio Acetic Acid

Mechanistic Investigations of Chemical Transformations

The sulfur atom of the thioacetic acid group in (quinolin-8-ylthio)acetic acid is susceptible to oxidation, a reaction that can lead to sulfoxides or sulfones depending on the conditions. This transformation is significant for modifying the compound's properties and for its use in further synthesis. For instance, the thioether group in similar indole (B1671886) derivatives can be oxidized using agents like hydrogen peroxide or m-chloroperoxybenzoic acid to form these more oxidized sulfur species. evitachem.com

The oxidation mechanism generally involves the nucleophilic sulfur atom attacking the oxidizing agent. In the case of oxidation to a sulfoxide (B87167), this is a common transformation for thioethers. Further oxidation to the sulfone requires overcoming a higher energy barrier, as the sulfur in the sulfoxide is less nucleophilic.

Table 1: Oxidation Products of Thioether-Containing Acetic Acid Derivatives

| Starting Material | Oxidizing Agent | Major Product(s) | Reference |

| 2-((6-Chloroquinolin-4-yl)thio)acetic acid | General Oxidizing Agents | Sulfoxides or Sulfones | |

| 2-[(2-methyl-1H-indol-3-yl)thio]Acetic acid | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides and Sulfones | evitachem.com |

| 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid | General Oxidizing Agents | Sulfoxides and Sulfones |

The quinoline (B57606) ring of this compound can undergo reduction. For example, the tetrahydroquinoline ring in a related compound can be oxidized to a quinoline derivative, suggesting the reverse reaction, reduction, is also a key transformation. smolecule.com The carboxylic acid group is also a site for reduction. In similar compounds, this group can be reduced to an alcohol, or the cyano group, if present, can be reduced to an amine or aldehyde. smolecule.com

Catalytic hydrogenation over metals like palladium or platinum is a common method to reduce the quinoline ring. The mechanism involves the adsorption of the molecule onto the catalyst surface, followed by the stepwise addition of hydrogen. Non-catalytic methods, such as dissolving metal reductions, can also be employed.

Substitution reactions on the quinoline ring of this compound are influenced by the existing substituents. The chloro group on a similar quinoline derivative, for example, can be replaced by other nucleophiles. The thio group itself can also act as a nucleophile in substitution reactions. smolecule.com

Regioselectivity refers to the preference for reaction at one position over another. masterorganicchemistry.comyoutube.com In electrophilic substitutions, the benzene (B151609) portion of the quinoline ring is generally more reactive. Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a critical aspect of these reactions. masterorganicchemistry.comyoutube.com For instance, reactions that proceed through a carbocation intermediate often favor the formation of the more stable trans product. youtube.com A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comyoutube.com

Research into Catalytic and Non-Catalytic Reduction Mechanisms

Computational Mechanistic Pathways and Reaction Dynamics

Computational chemistry offers powerful insights into the reaction mechanisms of molecules like this compound. Quantum mechanical calculations can be used to model molecular structures and predict their properties. researchgate.net

Theoretical calculations can be used to investigate the transition states and thermodynamic parameters of reactions. researchgate.net The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the reaction rate. For example, in the dissociation of acetic acid in water, computational methods have been used to identify different reaction pathways and their corresponding transition states. nih.gov

Table 2: Examples of Computational Studies on Related Molecules

| Compound/Reaction | Computational Method | Focus of Study | Reference |

| Methyl 2-(5-((quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate | HF and DFT (B3LYP/6-31G(d,p)) | Molecular structure, vibrational frequencies, NMR shifts, molecular electrostatic potential | researchgate.net |

| Acetic acid dissociation in water | Metadynamics and Transition Path Sampling | Reaction mechanism, transition states | nih.gov |

| CH2OO + H2O reaction | Machine learning-based potential energy surface (PES) | Kinetics, dynamics, product branching ratios | rsc.orgnih.gov |

A potential energy surface (PES) is a map of a system's energy as a function of the positions of its atoms. libretexts.orgsydney.edu.au It provides a landscape for understanding reaction pathways, including valleys (stable molecules) and mountain passes (transition states). libretexts.org The development of accurate PESs, often through sophisticated computational methods, is crucial for understanding molecular reactivity and dynamics. sydney.edu.au For the reaction of the Criegee intermediate (CH2OO) with water, a full-dimensional PES was constructed to study the reaction's kinetics and dynamics in detail. rsc.orgnih.gov This level of analysis allows for the calculation of important properties like product branching ratios. rsc.orgnih.gov

Transition State Characterization and Energy Barrier Calculations

Emerging Reactivity Patterns of Sulfur-Bridged Quinoline Systems

The reactivity of sulfur-bridged quinoline systems, such as this compound, is a subject of expanding research interest. The interplay between the electron-rich sulfur atom, the carboxylic acid side chain, and the quinoline ring gives rise to a variety of reaction pathways. Emerging patterns in the reactivity of these molecules highlight their versatility as synthons for more complex heterocyclic structures and their unique behavior in the presence of catalytic systems. Key reactivity areas include intramolecular cyclization, selective oxidation of the sulfur bridge, and advanced reduction or hydrogenation techniques that tolerate the often-poisonous sulfur moiety.

One of the prominent reactivity patterns of quinoline thioacetic acids is their propensity to undergo intramolecular cyclization to form fused polycyclic systems. These reactions are often triggered by strong acids or specific reagents that facilitate electrophilic attack on the quinoline ring, followed by ring closure.

For instance, the reaction of mercaptoacetic acid esters with precursors like pentachloro-2-nitro-1,3-butadiene can lead to sulfur-substituted quinolines. nih.gov These intermediates, upon reaction with amines such as naphthalen-1-amine, can undergo a one-pot cyclization to furnish complex benzo[h]quinoline (B1196314) systems. nih.gov This demonstrates the ability of the sulfur-bridged acetic acid moiety to participate in cascade reactions, ultimately forming new heterocyclic rings. Another example involves the tellurium-induced cyclization of related allylthioquinolines. The reaction of 2-allylthioquinoline-3-carbaldehyde with p-methoxyphenyltellurium trichloride (B1173362) in glacial acetic acid results in the formation of an angular thiazolo[3,2-a]quinolin-10-ium chloride derivative. grafiati.com This highlights a pathway where the sulfur atom acts as a nucleophile in a cyclization process initiated by an external electrophilic reagent. grafiati.com

The thioether bridge in this compound and its derivatives is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit different chemical and physical properties. The oxidation can be achieved using various oxidizing agents. For example, ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate can be selectively oxidized to the corresponding sulfinyl acetate (B1210297) (sulfoxide) using a 35% aqueous hydrogen peroxide solution in a mixture of chloroform (B151607) and glacial acetic acid at room temperature. nih.gov Further oxidation to the sulfonyl acetate (sulfone) can be accomplished under more forcing conditions, such as heating at 70°C with the same reagents. nih.gov This stepwise oxidation demonstrates a controllable reactivity pattern at the sulfur center, providing access to a family of related compounds with varying oxidation states.

Table 1: Oxidation Reactions of a Sulfur-Bridged Quinoline System Data sourced from a study on benzo[h]quinoline derivatives nih.gov.

| Starting Material | Product | Reagents | Conditions |

| Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate | Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)sulfinyl)acetate | 35% H₂O₂, Chloroform, Acetic Acid | Room Temperature, 2 days |

| Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate | Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)sulfonyl)acetate | 35% H₂O₂, Chloroform, Acetic Acid | 70 °C, 6 hours |

The hydrogenation of quinolines to the corresponding 1,2,3,4-tetrahydroquinolines is a valuable transformation. However, the presence of sulfur functionalities, such as the thioether in this compound, typically poses a significant challenge due to the poisoning of conventional heterogeneous catalysts (e.g., Palladium, Platinum). acs.orgresearchgate.net

Recent advances have led to the development of novel, sulfur-tolerant catalytic systems. A heterogeneous, unsupported Ruthenium-Sulfur (Ru-S) catalyst has been shown to effectively hydrogenate a wide range of sulfur-containing quinolines under mild conditions. acs.orgnih.gov This catalyst demonstrates high chemoselectivity, reducing the quinoline ring while leaving various sulfur functional groups, including thioethers, sulfoxides, and sulfones, intact. acs.orgnih.gov This emerging reactivity circumvents a long-standing problem in heterocyclic chemistry and opens new synthetic routes to valuable tetrahydroquinoline scaffolds without the need for protecting the sulfur group. The tolerance of these catalysts is a critical development for the reactivity profiling of sulfur-bridged quinolines. acs.org

Table 2: Sulfur-Tolerant Catalytic Hydrogenation of Substituted Quinolines Data sourced from a study on chemoselective hydrogenation nih.gov.

| Substrate Functional Group | Catalyst | H₂ Pressure | Temperature | Product | Yield |

| Thioether | Ru-W-S | 40 bar | 80 °C | Tetrahydroquinoline | 91% |

| Sulfoxide | Ru-W-S | 40 bar | 60 °C | Tetrahydroquinoline | 53% |

| Sulfone | Ru-W-S | 40 bar | 80 °C | Tetrahydroquinoline | 95% |

| Sulfonamide | Ru-W-S | 40 bar | 80 °C | Tetrahydroquinoline | 91% |

Beyond hydrogenation of the heterocyclic ring, other reductive patterns are emerging. Uncanonical semireduction of quinolines via regioselective hydrosilylation promoted by hydrogen atom transfer (HAT) has been demonstrated. nih.gov Under UV irradiation in the presence of triethylsilane and an appropriate solvent like hexafluoroisopropanol (HFIP), various substituted quinolines can be dearomatized. This method has shown tolerance for numerous functional groups, including esters, nitriles, and halogens. nih.gov While not yet specifically detailed for this compound, the broad substrate scope suggests this photochemical method could be a viable pathway for the partial reduction of sulfur-containing quinoline systems, offering an alternative to catalytic hydrogenation for producing novel scaffolds. nih.gov

Coordination Chemistry and Supramolecular Assembly of Quinolin 8 Ylthio Acetic Acid

Ligand Design Principles for Quinoline-Based Scaffolds in Coordination Chemistry

The design of ligands for coordination chemistry often relies on incorporating specific structural motifs that can predictably interact with metal centers. Quinoline (B57606) and its derivatives are considered "privileged structures" in this regard, valued for their inherent electronic and structural properties. scirp.org

Key design principles involving quinoline-based scaffolds include:

N-Heterocyclic Coordination: The nitrogen atom within the quinoline ring provides a primary Lewis basic site for coordination to a wide variety of metal ions.

Aromatic System for Supramolecular Interactions: The extensive π-system of the quinoline ring is crucial for the formation of supramolecular assemblies. rsc.org These assemblies are often stabilized by non-covalent interactions such as π-π stacking, which is a common feature in the crystal structures of quinoline-based metal complexes. rsc.orgmdpi.com These interactions can dictate the dimensionality and topology of the resulting coordination polymers. rsc.org

Steric and Electronic Tuning: The quinoline scaffold can be readily functionalized at various positions. Attaching different substituent groups allows for the fine-tuning of the ligand's steric bulk and electronic properties (both inductive and mesomeric effects). This modification influences the coordination geometry, stability, and the physicochemical properties (like luminescence) of the resulting metal complexes. mdpi.comresearchgate.net

Multi-dentate Systems: By introducing additional donor atoms through functionalization, simple quinoline scaffolds can be converted into multi-dentate chelating agents. The 8-position is particularly significant, as substituents at this location, in conjunction with the quinoline nitrogen, can form stable five- or six-membered chelate rings with a metal ion. 8-Hydroxyquinoline (B1678124) is a classic example of such a bidentate N,O-donor ligand. scirp.orgresearchgate.net

The design of (Quinolin-8-ylthio)acetic acid leverages these principles. It combines the quinoline nitrogen donor with the sulfur and oxygen atoms of the thioacetic acid moiety, creating a potentially tridentate N,S,O-donor ligand. The flexible thioether linkage provides conformational freedom, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.

Exploration of Metal Chelation Capabilities of the Thioacetic Acid and Quinoline Moieties

The chelation capability of this compound is derived from the cooperative action of its two primary components: the quinoline ring and the thioacetic acid side chain.

The quinoline moiety , specifically the 8-substituted arrangement, is an excellent chelating framework. researchgate.net The nitrogen atom acts as a soft donor, favoring coordination with a range of transition metals.

The thioacetic acid moiety introduces additional donor atoms: the sulfur atom of the thioether and the oxygen atoms of the carboxylate group. The thiocarboxylate group (-S-CH₂-COOH) is known to coordinate with metals in several ways. The sulfur atom can act as a soft donor, while the carboxylate oxygen atoms are hard donors. This hard/soft donor combination makes the ligand versatile for binding to a wide spectrum of metal ions. Thioacetic acid itself is utilized in metallurgy for preparing sulfur chelates to scavenge metals. arkema.com

The coordination of the thiocarboxylate group can occur in different modes, including monodentate coordination through a carboxylate oxygen or the sulfur atom, or bidentate coordination involving both oxygen atoms of the carboxylate. acs.org In the context of this compound, the most probable chelation modes involve the quinoline nitrogen, the thioether sulfur, and one or both oxygen atoms of the carboxylate group. This results in the formation of stable five- and six-membered chelate rings, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands.

The potential coordination modes of this compound are summarized in the table below.

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Bidentate | N (quinoline), S (thioether) | 5-membered |

| Bidentate | N (quinoline), O (carboxylate) | 6-membered |

| Bidentate | S (thioether), O (carboxylate) | 5-membered |

| Tridentate | N (quinoline), S (thioether), O (carboxylate) | 5- and 6-membered fused rings |

Synthesis and Structural Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound typically follows standard coordination chemistry procedures. A common method involves the reaction of the ligand with a soluble metal salt (e.g., chlorides, nitrates, perchlorates, or triflates) in a suitable solvent. acs.org

General Synthetic Procedure:

The this compound ligand is dissolved in a solvent such as methanol, ethanol, or acetonitrile.

A solution of the metal salt in the same or a compatible solvent is added dropwise to the ligand solution.

The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. nih.gov

The resulting metal complex may precipitate out of the solution directly or can be isolated by slow evaporation of the solvent, liquid-liquid diffusion, or vapor diffusion techniques to obtain single crystals suitable for X-ray diffraction analysis.

Structural Characterization: The definitive structure of these complexes is determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and the packing of molecules in the solid state, revealing details of supramolecular interactions like hydrogen bonding and π-π stacking. rsc.orgmdpi.com

Other essential characterization techniques include:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O group (from the carboxylic acid) and the C=N/C=C bands (from the quinoline ring) upon complexation are indicative of bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or Cd²⁺), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution.

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the ligand and the complex. Shifts in the absorption bands of the ligand upon coordination can be observed, and new bands corresponding to ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) may appear. mdpi.com

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry and composition of the synthesized complexes. mdpi.comresearchgate.net

A study on related flexible bis(thioquinolyl) ligands with silver(I) salts revealed the formation of coordination polymers where the quinoline rings engage in various intra- and intermolecular π−π aromatic stacking interactions, leading to multidimensional structures. acs.org Similar structural features would be expected for complexes of this compound.

Theoretical Prediction of Coordination Geometries and Binding Affinities

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the properties of metal complexes involving quinoline-based ligands. researchgate.netmdpi.com These theoretical methods can be applied to this compound complexes to provide insights that complement experimental findings.

Key Theoretical Approaches:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the complex. researchgate.netmdpi.com This analysis also helps in understanding the electronic transitions observed in UV-Vis spectra.

Binding Affinity Calculation: Theoretical methods can estimate the binding energy between the metal ion and the ligand. This provides a quantitative measure of the stability of the complex and can be used to predict the selectivity of the ligand for different metal ions.

Spectroscopic Prediction: DFT calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts. researchgate.net Comparing these calculated spectra with experimental data can aid in the structural confirmation of the synthesized complexes.

Atoms in Molecules (AIM) Analysis: This method analyzes the electron density topology to characterize the nature of chemical bonds, distinguishing between covalent, ionic, and weaker non-covalent interactions like hydrogen bonds and π-π stacking. researchgate.net

The table below summarizes the application of theoretical methods in studying these complexes.

| Theoretical Method | Information Gained |

| Geometry Optimization (DFT) | Stable coordination geometries, bond parameters, relative energies of isomers |

| FMO Analysis (HOMO/LUMO) | Electronic stability, reactivity, nature of electronic transitions |

| Binding Energy Calculation | Thermodynamic stability of the complex, metal ion selectivity |

| Vibrational/NMR Calculation | Predicted IR and NMR spectra for structural validation |

| Atoms in Molecules (AIM) | Characterization of bonding interactions (covalent, non-covalent) |

Applications of Coordination Complexes in Catalysis and Materials Science Research

The unique structural and electronic properties of metal complexes derived from this compound make them promising candidates for various applications in research, particularly in catalysis and materials science.

Catalysis: Nitrogen-containing heterocycles and their metal complexes are widely explored as catalysts. jst.go.jpopenmedicinalchemistryjournal.com The metal center in a this compound complex can act as a Lewis acid catalytic site. The ligand can be designed to create a specific coordination environment that can promote and control the selectivity of organic reactions. For example, chiral versions of quinoline-based ligands are used in asymmetric catalysis. jst.go.jp

Luminescent Materials: Many quinoline-based metal complexes, especially those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit strong luminescence. mdpi.comresearchgate.net The emission properties are often sensitive to the local environment, making these complexes suitable for applications as chemical sensors. For instance, they can be designed to detect specific metal ions or small molecules through changes in their fluorescence intensity ("turn-on" or "turn-off" sensing). mdpi.com

Supramolecular Materials: The ability of the quinoline moiety to participate in π-π stacking and hydrogen bonding allows for the self-assembly of metal complexes into well-defined one-, two-, or three-dimensional supramolecular architectures. rsc.orgmdpi.com These materials can have porous structures with potential applications in gas storage or separation.

Conductive Materials: The extended π-conjugation in coordination polymers based on this ligand could lead to materials with interesting electronic properties, with potential use in organic electronics. openmedicinalchemistryjournal.com

The combination of a versatile chelating ligand with various metal ions opens up a vast area for the development of new functional materials with tailored properties for specific research applications.

Biological Activity Research and Structure Activity Relationship Sar Studies of Quinolin 8 Ylthio Acetic Acid Derivatives

Enzyme Interaction and Inhibitory Mechanisms

The biological effects of many quinoline (B57606) derivatives are rooted in their ability to interact with and inhibit specific enzymes. For derivatives of (Quinolin-8-ylthio)acetic acid, research focuses on identifying these enzyme targets and understanding the molecular basis of inhibition, often employing advanced computational techniques to predict and rationalize these interactions.

While specific molecular docking studies on this compound are not extensively detailed in available literature, the application of in silico methods to related quinoline derivatives provides a robust framework for predicting potential biological targets and binding modes. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a small molecule (ligand) and a protein's binding site at an atomic level. researchgate.nettandfonline.com

Researchers have successfully used these techniques to study various quinoline compounds as potential inhibitors for a range of enzymes. For instance, docking studies on novel quinoline derivatives have identified them as potential protease inhibitors by showing interactions with key amino acid residues like His41, His164, and Glu166 in the enzyme's active site. researchgate.net Similarly, quinoline-3-carboxamides (B1200007) have been evaluated as inhibitors of DNA damage response (DDR) kinases, with docking and MD simulations confirming the stability of the ligand-protein complexes. mdpi.com In another study, quinoline-linked benzothiazole (B30560) hybrids were identified as α-glucosidase inhibitors, and MD simulations revealed that the most active compounds interacted with crucial amino acids in the enzyme's active site. nih.gov

For quinoline thioether derivatives, molecular docking has been used to investigate their antifungal mechanism. One study showed that a potent antifungal quinoline thioether likely forms a hydrogen bond with the His89 residue of Sclerotinia sclerotiorum dihydroorotate (B8406146) dehydrogenase (SsDHODH), suggesting this enzyme as a potential target. nih.gov These studies collectively indicate that the quinoline nucleus is adept at fitting into various enzymatic pockets, with the specific nature and position of substituents dictating the binding affinity and selectivity.

Table 1: Summary of Molecular Docking and Dynamics Simulation Studies on Related Quinoline Derivatives

| Quinoline Derivative Class | Target Enzyme/Protein | Key Findings from Simulation |

|---|---|---|

| Quinoline-based Protease Inhibitors | SARS-CoV-2 Mpro | Formed stable hydrogen bonds with His41, His164, Glu166; showed π-interactions with His41. researchgate.nettandfonline.com |

| Quinoline-3-Carboxamides | ATM, ATR, DNA-PKcs Kinases | Quinoline nitrogen binds to the hinge region; simulations established the stability of interactions. mdpi.com |

| Quinoline Thioether Derivatives | Sclerotinia sclerotiorum DHODH | A potent derivative formed a stable hydrogen bond with the His89 residue. nih.gov |

| Quinoline-linked Benzothiazoles | α-Glucosidase | Active compounds interacted with key amino acids in the enzyme's active site, with stable interactions confirmed by MD. nih.gov |

This table is generated based on data from studies on various quinoline derivatives to illustrate the application of in silico methods.

Quantitative Structure-Activity Relationship (QSAR) studies are essential for refining lead compounds by establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dovepress.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that analyze the steric and electrostatic fields of molecules to predict their activity. nih.govnih.gov

While specific QSAR models for this compound derivatives are not prominently published, research on other quinoline analogues demonstrates the utility of this approach. For example, CoMFA has been applied to quinoline derivatives acting as metabotropic glutamate (B1630785) receptor 1 (mGluR1) inhibitors, generating a model with high predictive value based on steric and electrostatic fields. nih.gov In another case, 3D-QSAR studies on quinoline Schiff bases as inhibitors of enoyl acyl carrier protein reductase (an anti-TB target) successfully created predictive CoMFA and CoMSIA models. dovepress.com These models provide contour maps that visualize regions where modifications to the molecule would likely enhance or diminish biological activity. dovepress.com For instance, the models might indicate that bulky substituents are favored at one position, while electronegative groups are preferred at another to improve enzyme inhibition. dovepress.com

These methodologies allow researchers to understand how changes in the molecular structure, such as altering substituents on the quinoline ring or modifying the thioacetic acid linker of a compound like this compound, could impact its biological potency.

In Silico Molecular Docking and Dynamics Simulations for Target Identification

Research on Antimicrobial Potency

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. medcraveonline.com Consequently, derivatives of this compound are of significant interest for their potential antibacterial, antifungal, and antiprotozoal activities.

Quinoline derivatives have demonstrated a broad range of antibacterial activities against both Gram-positive and Gram-negative bacteria. mdpi.comsemanticscholar.org The mechanism often involves the inhibition of essential bacterial processes, such as DNA replication. semanticscholar.org Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoline ring are critical for antibacterial efficacy. researchgate.netacs.org

Research on various quinoline derivatives has highlighted their potential. For instance, certain 4-aminoquinoline-hydrazone hybrids have shown measurable inhibitory zones against Enterococcus faecalis and Pseudomonas aeruginosa. mdpi.com Other work on 2-chloroquinoline (B121035) derivatives revealed significant potency against multiple bacterial strains. medcraveonline.com

While direct antibacterial data for this compound is limited, studies on structurally similar compounds provide valuable insights. A series of compounds derived from (quinolin-8-yloxy)acetic acid (featuring an oxygen linker instead of sulfur) were tested for antibacterial activity. The findings for these related compounds are summarized below.

Table 2: Antibacterial Activity of (Quinolin-8-yloxy)acetic Acid Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| Succinimido(2-phenyl-4-oxo-3-{[(quinolin-8-yloxy)acetyl]amino}-azetidin-1-yl)acetic acid | Staphylococcus aureus | Moderately Active |

| Staphylococcus albus | Moderately Active | |

| Klebsiella pneumoniae | Moderately Active | |

| Succinimido(2-(4-chlorophenyl)-4-oxo-3-{[(quinolin-8-yloxy)acetyl]amino}-azetidin-1-yl)acetic acid | Staphylococcus aureus | Good Activity |

| Staphylococcus albus | Good Activity |

This table is based on data for quinolin-8-yloxyacetic acid derivatives, which are structural analogs of the subject compound. arkat-usa.org

The search for novel antifungal agents has also focused on quinoline-based structures. nih.gov Notably, derivatives containing a thioether linkage, which is present in this compound, have shown particular promise.

A study on novel quinoline thioether derivatives revealed significant antifungal properties against a panel of ten phytopathogenic fungi. nih.gov One of the most active compounds, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, displayed inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. nih.govresearchgate.net The structure-activity relationship analysis from this research indicated that the presence of an alkene group in the thioether side chain enhanced the antifungal activity. nih.gov Another study on 4-thioquinoline compounds found that derivatives like 4-(ethylthio)-2-phenylquinoline and 4-(allylthio)-2-phenylquinoline had potent activity against some fungi, comparable to the commercial fungicide azoxystrobin. sioc-journal.cn

Additionally, derivatives of the quinolin-8-ol scaffold, which is structurally related to the 8-thio counterpart, have demonstrated antifungal effects comparable to the standard drug fluconazole. nih.gov

Table 3: Antifungal Activity of Selected Quinoline Thioether Derivatives

| Compound | Fungal Strain | Inhibition Rate at 50 µg/mL |

|---|---|---|

| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | Sclerotinia sclerotiorum | >80% nih.govresearchgate.net |

| Physalospora piricola | >80% nih.govresearchgate.net | |

| 4-(ethylthio)-2-phenylquinoline | Various fungi | Potent activity sioc-journal.cn |

This table highlights findings from research on quinoline derivatives containing a thioether linkage. nih.govresearchgate.netsioc-journal.cn

The quinoline framework is historically one of the most important scaffolds in the fight against malaria. bohrium.comglobalresearchonline.net Drugs like chloroquine (B1663885) (a 4-aminoquinoline) and primaquine (B1584692) (an 8-aminoquinoline) have been cornerstones of malaria treatment for decades. mdpi.com These compounds are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole. researchgate.netnih.gov

The emergence of widespread drug resistance, particularly to chloroquine, has necessitated the development of new antimalarial agents. mdpi.com Research efforts are now focused on synthesizing novel quinoline derivatives that can overcome these resistance mechanisms. nih.gov Strategies include creating hybrid molecules that combine the quinoline core with other pharmacophores or modifying the quinoline structure to improve its efficacy against resistant strains of Plasmodium falciparum and Plasmodium vivax. researchgate.netmdpi.comnih.gov

Given the proven importance of the 8-position of the quinoline ring (as seen in primaquine) and the diverse biological activities of thio-compounds, derivatives such as this compound represent a logical, yet underexplored, avenue for antimalarial research. Their unique structural features could lead to novel interactions with parasitic targets or different physicochemical properties that might circumvent existing resistance pathways.

Studies on Antifungal Activity

Plant Growth Regulation Studies

Derivatives of (quinolinylthio)acetic acid have been identified as promising candidates for plant growth regulators. medicine.dp.ua Research has focused on their ability to act as synthetic hormone analogs, particularly mimicking the effects of auxins to stimulate root development.

Auxins are a class of plant hormones, with indole-3-acetic acid (IAA) being the most common natural auxin, that play a critical role in regulating plant growth, including cell elongation and root development. unl.edunih.gov Synthetic compounds that structurally resemble natural auxins and elicit similar physiological responses are known as auxin mimics or auxinic herbicides. unl.edupressbooks.pubnih.gov At low concentrations, these mimics can act as plant growth regulators, while at high concentrations, they often exhibit phytotoxic effects. nih.govpressbooks.pub

Derivatives of this compound are considered to be auxin analogs. medicine.dp.ua Their structure, featuring an aromatic ring system linked to an acetic acid group, bears a resemblance to the indole (B1671886) ring and acetic acid side chain of IAA. unl.edupressbooks.pub This structural similarity allows them to be recognized by the plant's hormonal pathways, leading to auxin-like effects. Studies have shown that these compounds can influence plant development in a manner consistent with auxin activity, most notably in the promotion of rhizogenesis (root formation). researchgate.net The investigation of these derivatives as potential growth regulators involves synthesizing hybrid molecules that combine the quinoline heterocycle with a mercaptoalkylcarboxylic acid residue. medicine.dp.ua

The primary mechanism through which (quinolinylthio)acetic acid derivatives stimulate plant growth is by promoting the formation of roots, a process known as rhizogenesis. researchgate.netmedicine.dp.ua This effect is a classic response to auxin activity, where the hormones stimulate the development of adventitious roots. phytotechlab.com

Detailed studies on the microclonal propagation of Paulownia clones have provided significant insights into the structure-activity relationships (SAR) of these compounds. researchgate.netmedicine.dp.ua In these in vitro studies, various derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid demonstrated a high stimulatory effect on root formation in Paulownia explants. medicine.dp.uaresearchgate.net

Key findings from this research include:

Effect of Salt Formation: The sodium salt of 2-((quinolin-4-yl)thio)acetic acid (designated QAC-5) was found to be the most potent stimulator of rhizogenesis, significantly outperforming the corresponding parent acid (QAC-1). researchgate.netmedicine.dp.ua This is attributed to the increased bioavailability of the ionized salt form. researchgate.netmedicine.dp.ua

Influence of Substituents: The substitution pattern on the quinoline ring plays a crucial role in the compound's activity. The presence of alkoxy groups at the 6th position or a methyl group at the 2nd position of the quinoline ring was found to reduce the rhizogenesis-stimulating activity. medicine.dp.uaresearchgate.netmedicine.dp.ua

Comparative Efficacy: In comparative studies, both 2-((quinolin-4-yl)thio)acetic acid (QAC-1) and its sodium salt (QAC-5) induced a greater number and length of roots in Paulownia clones than the standard comparison drug, 2-(naphthalene-5-yl)acetic acid. researchgate.net

| Compound | Description | Effect on Rhizogenesis | Key Finding |

|---|---|---|---|

| QAC-1 | 2-((quinolin-4-yl)thio)acetic acid | Maximum stimulation of rhizogenesis, exceeding the effect of the comparison drug. researchgate.net Formed an average of 4.92 roots. researchgate.net | Highly effective at promoting root number and length. researchgate.net |

| QAC-5 | Sodium salt of 2-((quinolin-4-yl)thio)acetic acid | Greatest stimulator of rhizogenesis compared to the original acid. researchgate.netmedicine.dp.ua Formed an average of 4.32 roots. researchgate.net | Ionized salt form shows increased bioavailability and potency. researchgate.netmedicine.dp.ua |

| Substituted Derivatives | Derivatives with alkoxy groups at the 6-position or a methyl group at the 2-position. | Reduced activity compared to the unsubstituted parent compound. researchgate.netmedicine.dp.ua | Demonstrates the importance of the unsubstituted quinoline core for this specific activity. researchgate.netmedicine.dp.ua |

| 2-(naphthalene-5-yl)acetic acid | Comparison Drug | Less effective at stimulating root number and length compared to QAC-1 and QAC-5. researchgate.net | Serves as a benchmark for evaluating the potency of the quinoline derivatives. researchgate.net |

Role as Phytohormone Analogs with Auxin Mimicry Properties

Research into Potential Anticancer Applications

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with many of its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer properties. researchgate.netresearchgate.net Consequently, this compound and its analogs have been the subject of research for their potential as novel anticancer agents. windows.net

The anticancer potential of quinoline derivatives stems from their ability to interact with and modulate various cellular pathways that are critical for the survival and proliferation of cancer cells. rsc.org Research into (quinolinylsulfanyl)-acetic acid derivatives has revealed several mechanisms of action.

For instance, studies on (Quinolin-2-ylsulfanyl)-acetic acid have shown that it can inhibit cell proliferation and induce apoptosis (programmed cell death) in specific cancer cell lines. This compound was effective against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism of action may involve the modulation of heat shock proteins, which are crucial for the stability of many proteins required for tumor growth. Similarly, other research has identified pyrazolo[3,4-b] quinoline derivatives, structurally related to the core compound, as having potent apoptotic effects on multiple cancer cell lines. nih.gov The ability of such compounds to trigger apoptosis or cause cell cycle arrest is a key focus of their development as therapeutic agents. evitachem.com

| Compound/Derivative Class | Target Cell Line(s) | Observed Effect | Potential Mechanism |

|---|---|---|---|

| (Quinolin-2-ylsulfanyl)-acetic acid | MDA-MB-231 (Breast Cancer), PC-3 (Prostate Cancer) | Inhibition of cell proliferation, induction of apoptosis. | Inhibition of Hsp90 client proteins; stabilization of Hsp70 and Hsp90 levels. |

| Pyrazolo[3,4-b] quinolines | MCF-7 (Breast), HepG-2 (Liver), A549 (Lung) | Strong apoptotic effect. nih.gov | Induction of programmed cell death. nih.gov |

| General Quinoline Derivatives | Various | Antiproliferative and cytotoxic effects. researchgate.net | Interaction with DNA, inhibition of key enzymes like topoisomerase or kinases. rsc.orgmdpi.com |

To discover and optimize new anticancer drugs, researchers increasingly rely on computational methods like ligand-based drug design and virtual screening. mdpi.comtandfonline.com These approaches use the structural information of known active compounds to design new molecules with enhanced potency and better drug-like properties. nih.gov

One prominent example involves the use of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, specifically Comparative Molecular Field Analysis (CoMFA), on a series of quinoline-based compounds with known anti-gastric cancer activity. mdpi.comnih.gov In this study, researchers built a predictive 3D-QSAR model that correlated the steric and electrostatic fields of the molecules with their biological activity. nih.gov The model demonstrated strong statistical validity and predictive power, which allowed the researchers to analyze contour maps that indicated which structural modifications would likely enhance anticancer activity. mdpi.comnih.gov Based on this model, five new quinoline compounds were designed with potentially improved activity against serine/threonine protein kinase, a crucial target in cancer therapy. mdpi.comnih.gov

Another design strategy is molecular hybridization, which involves combining two or more pharmacophores (structural units with known biological activity) into a single hybrid molecule. semanticscholar.orgnih.gov This approach has been used to design novel VEGFR-2 inhibitors by creating hybrids of quinoline and thiazolidine-2,4-dione, aiming to develop agents that can block tumor angiogenesis. semanticscholar.org These computational design strategies serve as a critical starting point for the experimental synthesis and testing of next-generation anticancer drugs. nih.gov

Investigation of Cellular Pathway Modulation Relevant to Cancer Cell Proliferation

Broader Research Applications in Chemical and Materials Science

Beyond their biological applications, this compound and its derivatives are valuable compounds in the fields of chemical and materials science. smolecule.comsigmaaldrich.com Their unique structure makes them useful as building blocks or intermediates in organic synthesis for the creation of more complex heterocyclic molecules.

The quinoline nucleus itself is known for its applications in the development of luminescent materials and functional polymers. researchgate.net The electronic properties derived from the aromatic quinoline system make these compounds interesting candidates for creating novel materials with specific optical or electronic characteristics. smolecule.com Research in this area includes the synthesis and detailed structural characterization of complex derivatives, such as the single-crystal X-ray diffraction studies performed on related oxadiazole structures derived from a quinolin-8-yloxy-acetate precursor. researchgate.net Such fundamental chemical research is essential for understanding the structure-property relationships needed to engineer new functional materials. researchgate.netscirp.org

Utilization as a Synthetic Precursor for Complex Heterocycles

This compound and its oxygen analogue, (quinolin-8-yloxy)acetic acid, serve as valuable starting materials for the elaboration of more complex heterocyclic systems. The reactivity of the carboxylic acid group and the quinoline core allows for a variety of chemical transformations, leading to novel molecular architectures with potential biological applications. smolecule.comarkat-usa.org

A key synthetic strategy involves the conversion of the parent acid into a more reactive intermediate, such as an acid chloride or an acetohydrazide. For instance, (quinolin-8-yloxy)acetic acid can be synthesized from 8-hydroxyquinoline (B1678124) and ethyl chloroacetate (B1199739), followed by hydrolysis. arkat-usa.org The resulting acid is then treated with hydrazine (B178648) hydrate (B1144303) to form 2-(quinolin-8-yloxy)acetohydrazide. arkat-usa.org This hydrazide is a crucial building block, readily condensing with various aldehydes to produce N'-{[(1Z)-arylmethylene]-2-(quinolin-8-yloxy)}acetohydrazides. arkat-usa.org

These Schiff bases are then subjected to cyclization reactions to create new heterocyclic rings. A notable example is the reaction with mercaptosuccinic acid, which yields (2-aryl-4-oxo-3-{[(quinolin-8-yloxy)acetyl]amino}-1,3-thiazolidin-5-yl)acetic acids. arkat-usa.org The thiazolidinone ring is a well-known pharmacophore present in various bioactive compounds. Further functionalization can be achieved by converting the newly formed carboxylic acid group into an acid chloride and subsequently reacting it with N-hydroxysuccinimide to furnish succinimido derivatives. arkat-usa.org This multi-step synthesis highlights how the initial (quinolin-8-yloxy)acetic acid scaffold is progressively elaborated into larger, more complex heterocyclic structures.

Similarly, other derivatives can be synthesized to explore diverse biological activities. The thioacetic acid group can undergo nucleophilic substitution, while the carboxylic acid moiety allows for condensation reactions to form amides and esters. smolecule.com The quinoline ring itself can be modified through oxidation or reduction, further expanding the synthetic possibilities. smolecule.com These transformations underscore the role of this compound as a versatile platform for generating libraries of complex heterocycles for pharmacological screening. medcraveonline.comamazonaws.com

Development of Functionalized Materials and Specialty Chemicals

The chemical versatility of quinoline derivatives, including this compound, extends to the field of materials science and the development of specialty chemicals. These compounds can serve as precursors or building blocks for materials with specific desired properties.

Derivatives of (quinolin-4-ylthio)carboxylic acids have been investigated as potential bioregulators and have shown antiradical and antihypoxic effects. lp.edu.ua Their ability to act as "traps" for reactive oxygen species (ROS) suggests applications in materials designed to mitigate oxidative stress. lp.edu.ua The introduction of different substituents onto the quinoline ring, such as halogens or alkoxy groups, can modulate the lipophilicity and electronic properties of the molecule, influencing its performance in various applications. lp.edu.uamedicine.dp.ua

In agriculture, derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have been studied as plant rhizogenesis stimulators, acting as auxin analogues to promote root development. medicine.dp.ua The sodium salts of these acids, while showing increased bioavailability, also exhibit higher toxicity, a factor that must be considered in the design of agrochemicals. medicine.dp.ua

Furthermore, the quinoline nucleus is a component of various dyes and analytical reagents, indicating the potential for its thioacetic acid derivatives to be used in the development of new sensors or functional dyes. lp.edu.ua The synthesis of 2-oxophenyl-(substituted)-quinolin-1-ylacetic acid derivatives from phenylquinoline-2-one and chloroacetic acid provides a pathway to more complex structures that can be further cyclized to create novel triazole and thiadiazole systems, which are themselves important classes of compounds in materials and medicinal chemistry. dergipark.org.tr

Theoretical and Experimental Studies in Corrosion Inhibition (for quinoline derivatives)

An area where quinoline derivatives have been extensively studied is in the prevention of metal corrosion, particularly for mild steel in acidic environments. bohrium.combohrium.com This is a significant industrial challenge, and organic inhibitors are a common and effective solution. biointerfaceresearch.com Quinoline derivatives are attractive candidates due to their electron-rich aromatic structure, the presence of heteroatoms (nitrogen, and in the case of derivatives, oxygen and sulfur), low toxicity, and ease of synthesis. bohrium.com

Both experimental and theoretical methods have been employed to understand the mechanism and efficiency of corrosion inhibition by these compounds.

Experimental Studies

Experimental investigations typically involve electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) measurements. najah.eduias.ac.in

Potentiodynamic Polarization (PDP): PDP studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Many quinoline derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both reactions. bohrium.comias.ac.in The corrosion current density (i_corr) is a key parameter obtained from these studies, and its reduction in the presence of the inhibitor is a direct measure of its effectiveness.

Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the processes occurring at the metal-solution interface. In the presence of an effective inhibitor, the charge transfer resistance (R_ct) typically increases, indicating a slowing of the corrosion process due to the formation of a protective film on the metal surface. bohrium.comnajah.edu

Weight Loss Method: This straightforward technique measures the loss in weight of a metal coupon after immersion in a corrosive medium with and without the inhibitor. It allows for the calculation of inhibition efficiency (IE%), which generally increases with inhibitor concentration. biointerfaceresearch.comnajah.edu

Studies have shown that the inhibition efficiency of quinoline derivatives is often high, with some compounds reaching over 90% efficiency at optimal concentrations. bohrium.combiointerfaceresearch.comnajah.edu For example, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) demonstrated an inhibition efficiency of 93.4% for mild steel in 1 M HCl at 500 ppm. biointerfaceresearch.com Similarly, two quinoline-3-carboxylate derivatives, P-1 and P-2, showed maximum efficiencies of 89.8% and 94.1%, respectively, at a concentration of 1 mM. bohrium.com

Table 1: Experimental Corrosion Inhibition Efficiency of Various Quinoline Derivatives on Mild Steel in HCl

| Compound | Concentration | Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 93.4 | Weight Loss | biointerfaceresearch.com |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5×10⁻³ M | 90 | Weight Loss | najah.edu |

| Methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-1) | 1 mM | 89.8 | Electrochemical | bohrium.com |

| Methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-2) | 1 mM | 94.1 | Electrochemical | bohrium.com |

| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | 25 ppm | 94 | Weight Loss | ias.ac.in |

| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | 25 ppm | 98.69 | Electrochemical | ias.ac.in |

Theoretical and Mechanistic Studies

Theoretical calculations, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide deeper insight into the inhibitor-metal interaction at the molecular level. bioline.org.brscispace.com These studies help to correlate the molecular structure of the inhibitor with its performance.

Adsorption Mechanism: The primary mechanism of inhibition is the adsorption of the organic molecules onto the metal surface, forming a protective barrier. bohrium.com This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. The nature of this adsorption is often described by adsorption isotherms, with the Langmuir isotherm being a common model that fits the experimental data for many quinoline derivatives, suggesting the formation of a monolayer on the surface. bohrium.combohrium.com

Quantum Chemical Calculations (DFT): DFT is used to calculate various molecular descriptors that relate to inhibition efficiency. Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. bioline.org.brscispace.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (back-donation). bioline.org.brscispace.com

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule. bioline.org.br

Dipole Moment (μ): While not always a direct predictor, a higher dipole moment can influence the adsorption process. bioline.org.br

Molecular Dynamics (MD) Simulations: MD simulations model the interaction between the inhibitor molecules and the metal surface (e.g., Fe (110) for steel) in a simulated corrosive environment. These simulations can visualize the adsorption configuration and calculate the binding energy, providing a theoretical validation of the inhibitor's ability to form a stable protective layer. bohrium.comscispace.com